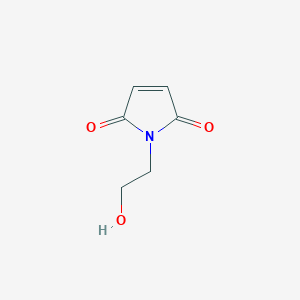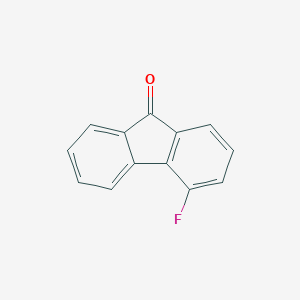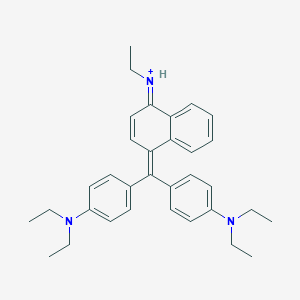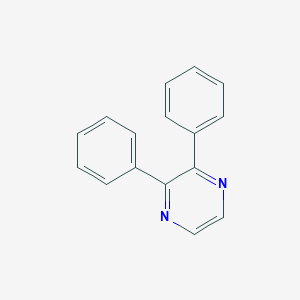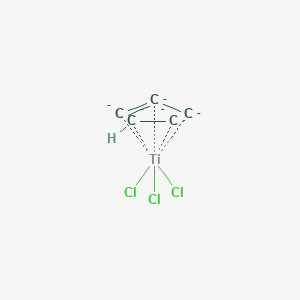
Trichloro-pi-cyclopentadianyltitanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of trichloro-pi-cyclopentadienyltitanium and its derivatives involves several strategies, including the direct reaction of titanium trichloride with cyclopentadienyl ligands or by modifying existing cyclopentadienyltitanium compounds. For example, tetrahydrofurfurylcyclopentadienyltitanium trichloride and its derivatives are synthesized through specific organometallic reactions, showcasing the diversity in synthetic approaches for these compounds (Qian et al., 1989).
Molecular Structure Analysis
The molecular structure of trichloro-pi-cyclopentadienyltitanium compounds is characterized by X-ray diffraction techniques. These studies reveal the geometry around the titanium center and the orientation of the cyclopentadienyl and trichloro groups. For instance, the crystal structure analysis of certain derivatives indicates a chelation of the ethereal oxygen atom of the ring-substituent with the titanium atom, providing insights into the bonding arrangements and coordination geometry (Qian et al., 1989).
Applications De Recherche Scientifique
Crystal Structure and Conformation
Trichloro-pi-cyclopentadianyltitanium has been studied for its crystal structure and conformational properties. The compound, in its specific form of bis(dimethylphosphino)ethanecyclopentadienyltitanium(IV), crystallizes in a form containing two conformers, which differ in the orientation of the cyclopentadienyl ring relative to chlorine and phosphorus atoms (Hughes, Leigh, & Walker, 1988).
Polarographic and Voltammetric Analysis
The electrochemical behavior of trichloro-pi-cyclopentadianyltitanium has been investigated using polarography and cyclic voltammetry. Studies have been conducted on compounds like cyclopentadienyltitanium trichloride (CpTiCl3) in dimethylformamide, providing insights into their reduction mechanisms (Laviron, Besancon, & Huq, 1978).
EPR Analysis and Lewis Acidity
Electron proton resonance (EPR) studies on complexes involving di-π-cyclopentadienyltitanium chloride with Group III element trichlorides, including trichloro-pi-cyclopentadianyltitanium, have revealed hyperfine interactions and provided estimates of spin density in the relevant s-orbitals of the Group III elements. This analysis has led to a ranking of Lewis acidity of these halides (Henrici-Olivė, 1969).
Polymerization Applications
Trichloro-pi-cyclopentadianyltitanium has been utilized in various polymerization processes, such as the polymerization of ethylene, propylene, and styrene. The incorporation of pendent ligands into trichloro-pi-cyclopentadianyltitanium complexes has been investigated for these purposes, demonstrating the compound's utility in polymerization reactions (Blais, Chien, & Rausch, 1998).
Arene Synthesis
The compound has been used in arene synthesis, specifically in the deoxygenation of 1,4-endoxides using systems involving trichloro-pi-cyclopentadianyltitanium. This process has been shown to yield corresponding arenes in significant yields (Wong, Hung, & Wong, 1988).
Structural Studies and Ligand Incorporation
Research has been conducted on the structural properties of trichloro-pi-cyclopentadianyltitanium compounds, including studies on their crystal structures and the effects of ligand incorporation on these structures. These studies have provided valuable information on the molecular structures and potential applications of these compounds (Flores et al., 1996).
Safety And Hazards
Trichloro-pi-cyclopentadianyltitanium is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection when handling it .
Propriétés
IUPAC Name |
cyclopenta-1,3-diene;trichlorotitanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H.3ClH.Ti/c1-2-4-5-3-1;;;;/h1H;3*1H;/q-5;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBATLDTMFXIQX-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.Cl[Ti](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl3Ti-5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trichloro-pi-cyclopentadianyltitanium | |
CAS RN |
1270-98-0 |
Source


|
| Record name | Cyclopentadienyltrichlorotitanium | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332761 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

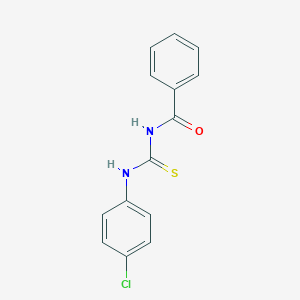
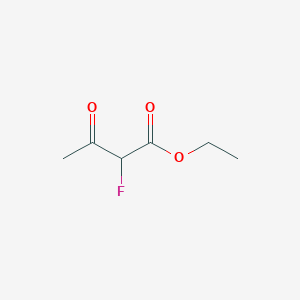
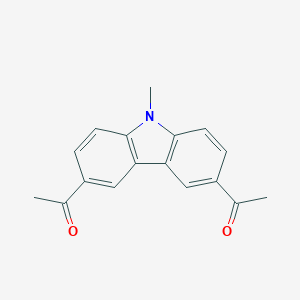
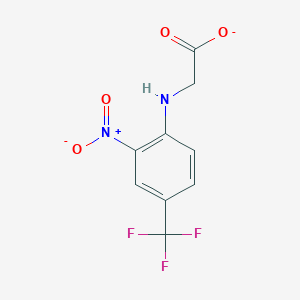
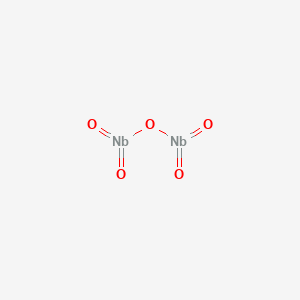
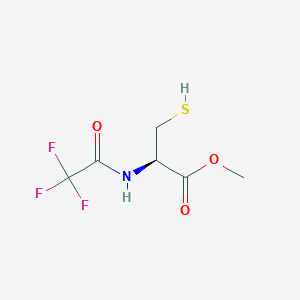
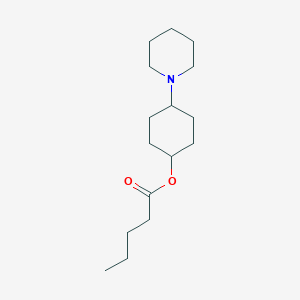
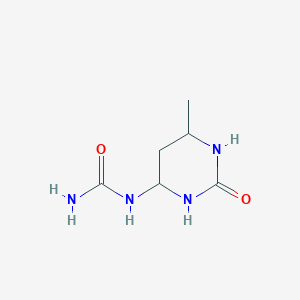
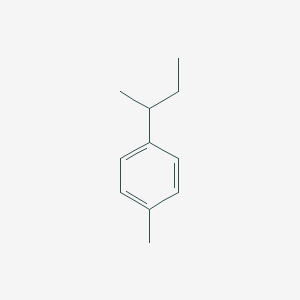
![Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate](/img/structure/B73981.png)
